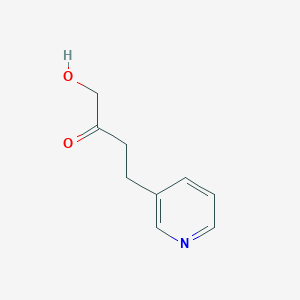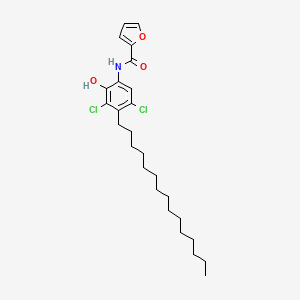![molecular formula C9H12O2S3 B14240004 Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl CAS No. 271574-43-7](/img/structure/B14240004.png)
Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl is an organic compound with the molecular formula C9H12O2S3 and a molecular weight of 248.39 g/mol . This compound is characterized by the presence of a disulfide bond, a sulfonyl group, and a methyl-substituted phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, methyl [(4-methylphenyl)sulfonyl]methyl typically involves the reaction of methyl [(4-methylphenyl)sulfonyl]methyl with a disulfide precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of redox biology and disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting redox-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of disulfide, methyl [(4-methylphenyl)sulfonyl]methyl involves the interaction of its functional groups with molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The sulfonyl group can participate in nucleophilic substitution reactions, modifying biomolecules and affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disulfide, methyl [(4-chlorophenyl)sulfonyl]methyl
- Disulfide, methyl [(4-nitrophenyl)sulfonyl]methyl
- Disulfide, methyl [(4-methoxyphenyl)sulfonyl]methyl
Uniqueness
Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl is unique due to the presence of a methyl-substituted phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs .
Eigenschaften
CAS-Nummer |
271574-43-7 |
|---|---|
Molekularformel |
C9H12O2S3 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1-methyl-4-[(methyldisulfanyl)methylsulfonyl]benzene |
InChI |
InChI=1S/C9H12O2S3/c1-8-3-5-9(6-4-8)14(10,11)7-13-12-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
RPSJIXABWYQUOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CSSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


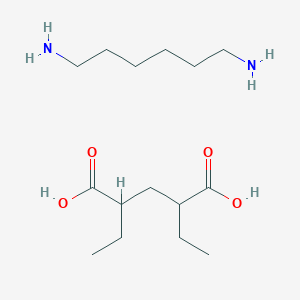
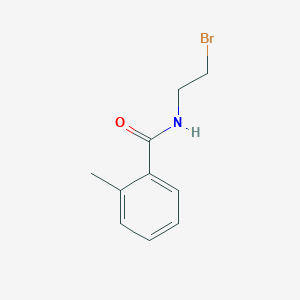
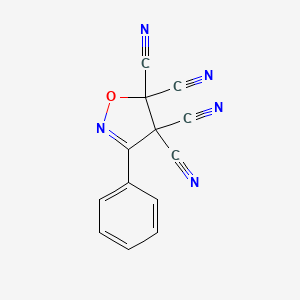
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)


![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
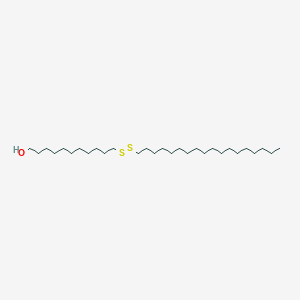
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)

